Metal chelator and ionophore with beneficial effects in animal models of neurodegenerative diseases (Alzheimer's, Parkinson's and Huntington's disease). Effects on Alzheimer's disease attributed to copper and zinc chelation or increased level of a metalloprotease. Other actions reported including iron chelation, inhibition of Huntington expression from its mRNA, proteasome inhibition when complexed with copper, and stimulation of tumor necrosis factor-α secretion. Also inhibitor of CLK-1/MCLK1 (an aging-associated protein).
Clioquinol is a metal-chelating antimicrobial agent with neuroprotective properties. It inhibits the growth of A. fumigatus with MIC values of 1, >32, 8, and 16 µg/ml in media containing no metal, iron, zinc, and copper, respectively. Clioquinol (37 mg/kg) decreases neuronal loss in the substantia nigra pars compacta (SNc) and increases time spent in the novel arm of a Y-maze in the α-synuclein hA53T transgenic mouse model of Parkinson's disease. It reduces brain atrophy and iron content, increases nigral tyrosine hydroxylase phosphorylation, and rescues behavioral impairments in the rotarod and Y-maze tests in tau knockout mice.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
5-Chloro-7-iodo-8-quinolinol is an antibiotic with metal-binding properties and exhibits anticancer activity in vitro and in vivo. 5-Chloro-7-iodo-8-quinolinol, its glucuronide and sulfate in serum, urine and milk has been quantitated by gas chromatography.
Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors.
Clioquinol was withdrawn in 1983 due to neurotoxicity.
5-chloro-7-iodoquinolin-8-ol is a monohydroxyquinoline that is quinolin-8-ol in which the hydrogens at positions 5 and 7 are replaced by chlorine and iodine, respectively. It has antibacterial and atifungal properties, and is used in creams for the treatment of skin infections. It has also been investigated as a chelator of copper and zinc ions for the possible treatment of Alzheimer's disease. It has a role as an antifungal agent, an antineoplastic agent, an antimicrobial agent, an antibacterial agent, a chelator and an antiprotozoal drug. It is an organochlorine compound, an organoiodine compound and a monohydroxyquinoline.